5(R)-HETE is primarily produced through the action of lipoxygenases on arachidonic acid, a polyunsaturated fatty acid found in cell membrane phospholipids. While most lipoxygenases predominantly produce 5(S)-HETE, 5(R)-HETE is a less common product resulting from specific enzymatic reactions. The classification of 5(R)-HETE falls under the broader category of eicosanoids, which includes prostaglandins, leukotrienes, and thromboxanes.
The synthesis of 5(R)-HETE can be achieved through several methods:
The molecular structure of 5(R)-HETE is characterized by its long carbon chain and hydroxyl group. It has the following key features:
5(R)-HETE participates in various chemical reactions within biological systems:
The mechanism of action for 5(R)-HETE involves its interaction with specific receptors on cell membranes:
The physical and chemical properties of 5(R)-HETE are critical for understanding its behavior in biological systems:
The scientific applications of 5(R)-HETE span various fields:
5(R)-Hydroxyeicosatetraenoic acid (5(R)-HETE) is a chiral hydroxylated metabolite of the ω-6 polyunsaturated fatty acid arachidonic acid (5Z,8Z,11Z,14Z-eicosatetraenoic acid). Its structure comprises a 20-carbon chain with four cis double bonds at positions 5–6, 8–9, 11–12, and 14–15, and a single hydroxyl group at carbon 5 in the R configuration. This stereochemistry distinguishes it from its diastereomer 5(S)-HETE, where the hydroxyl group adopts the S configuration [1] [5]. The R and S designations refer to the absolute spatial orientation around the chiral C5 carbon, critically influencing the molecule’s three-dimensional structure and biological activity [7].
Unlike 5(S)-HETE—which is enzymatically synthesized via arachidonate 5-lipoxygenase (ALOX5)—5(R)-HETE arises predominantly through non-enzymatic oxidation pathways, particularly under conditions of oxidative stress. Here, reactive oxygen species (ROS) drive free radical-mediated peroxidation of arachidonic acid, generating racemic mixtures of HETEs [1] [3]. Minor enzymatic contributions may occur via cytochrome P450 isoforms or specific R-configuration lipoxygenases (e.g., human epidermal 12R-LOX), though these are less characterized [3] [7].
Property | Specification |
---|---|
IUPAC Name | (5R,6E,8Z,11Z,14Z)-5-Hydroxyicosa-6,8,11,14-tetraenoic acid |
Molecular Formula | C₂₀H₃₂O₃ |
Molecular Weight | 320.47 g/mol |
Stereochemistry | 5R-hydroxy configuration |
Double Bond Geometry | 6E,8Z,11Z,14Z |
Primary Origin | Non-enzymatic lipid peroxidation; minor enzymatic synthesis (e.g., P450, R-LOX) |
The discovery of HETEs is intertwined with eicosanoid research in the 1970s–1980s. Bengt Samuelsson’s group first identified 5(S)-HETE in 1976 as a major arachidonic acid metabolite in activated rabbit neutrophils, linking it to the newly characterized leukotriene pathway via the enzyme ALOX5 [1] [3]. Early studies assumed HETEs were biologically inert "side products," but the S enantiomers were later found to activate specific G-protein-coupled receptors (e.g., BLT1 for LTB₄).
The existence of R-configured HETEs gained recognition in the late 1980s. In 1987, bovine endothelial cells were shown to produce 15(R)-HETE via cytochrome P450, challenging the assumption that lipoxygenases exclusively generated S enantiomers [7]. Subsequent work identified 5(R)-HETE in human psoriatic lesions and inflamed tissues, where oxidative stress promotes non-enzymatic peroxidation. Unlike 5(S)-HETE—which is actively synthesized and regulated—5(R)-HETE emerged as a biomarker of oxidative injury, reflecting pathological ROS generation rather than regulated signaling [1] [3] [6].
Within eicosanoid networks, 5(R)-HETE occupies a niche distinct from enzymatically derived mediators:
Minor Enzymatic Routes: Some cytochrome P450 isoforms (e.g., CYP4F) may oxidize arachidonate at C5 with R stereoselectivity, though evidence is less robust than for 20-HETE synthesis [3].
Metabolic Fate:5(R)-HETE is a poor substrate for 5-hydroxyeicosanoid dehydrogenase (5-HEDH), which preferentially oxidizes 5(S)-HETE to the potent chemoattractant 5-oxo-ETE. Consequently, 5(R)-HETE accumulates in tissues without significant further metabolism [1] [8].
Biological Activities:
Its primary significance lies as a marker of oxidative stress in diseases like atherosclerosis, psoriasis, and neurodegenerative disorders [1] [7].
Table 2: Biosynthesis and Functional Contrast of 5(R)-HETE vs. 5(S)-HETE
Aspect | 5(R)-HETE | 5(S)-HETE |
---|---|---|
Primary Synthesis | Non-enzymatic lipid peroxidation | Enzymatic (ALOX5/5-lipoxygenase) |
Key Enzymes | None (ROS-dependent) | ALOX5, 5-LOX activating protein (FLAP) |
5-HEDH Substrate | Poor | Excellent (converted to 5-oxo-ETE) |
Receptor Targets | Weak/None | OXE receptor (low affinity); PPARs |
Biological Role | Oxidative stress biomarker | Precursor to 5-oxo-ETE; weak chemoattractant |
Compound Name | Abbreviation | Structure/Origin |
---|---|---|
5(R)-Hydroxyeicosatetraenoic acid | 5(R)-HETE | Arachidonate metabolite; 5R-OH configuration |
5(S)-Hydroxyeicosatetraenoic acid | 5(S)-HETE | ALOX5-derived; 5S-OH configuration |
5-Oxo-eicosatetraenoic acid | 5-oxo-ETE | 5-HEDH oxidation product of 5(S)-HETE |
Arachidonic acid | AA | 5Z,8Z,11Z,14Z-Eicosatetraenoic acid; precursor |
5-Hydroperoxyeicosatetraenoic acid | 5-HpETE | Precursor to HETEs |
Leukotriene B₄ | LTB₄ | 5(S),12(S)-DiHETE; neutrophil chemoattractant |
12(R)-Hydroxyeicosatetraenoic acid | 12(R)-HETE | Human epidermal LOX product; implicated in psoriasis |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1